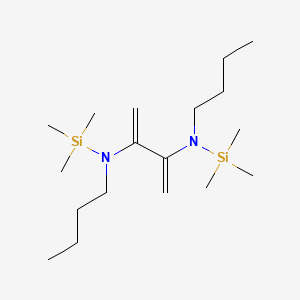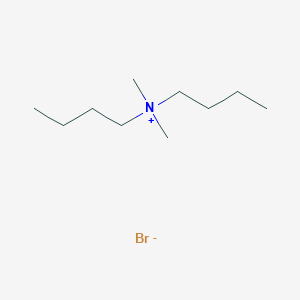
N-Butyl-N,N-dimethylbutan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N,N-dimethylbutan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a butyl group, two methyl groups, and a butan-1-aminium group, with bromide as the counterion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butyl-N,N-dimethylbutan-1-aminium bromide can be synthesized through the quaternization of N,N-dimethylbutan-1-amine with butyl bromide. The reaction typically occurs in a suitable solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethylbutan-1-amine+butyl bromide→N-Butyl-N,N-dimethylbutan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N,N-dimethylbutan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products
The major products formed from these reactions depend on the specific nucleophile or ion involved. For example, a reaction with hydroxide ions would produce N-Butyl-N,N-dimethylbutan-1-aminium hydroxide.
Aplicaciones Científicas De Investigación
N-Butyl-N,N-dimethylbutan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix biological tissues.
Industry: The compound is used in the formulation of detergents and disinfectants due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-N,N-dimethylbutan-1-aminium bromide is primarily based on its ability to interact with biological membranes and other macromolecules. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is exploited in its use as a disinfectant and in drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbutan-1-amine: Lacks the butyl group and bromide ion, making it less effective as a surfactant.
N,N-Dibutyl-N-methylbutan-1-aminium bromide: Contains additional butyl groups, which may alter its surfactant properties and applications.
Uniqueness
N-Butyl-N,N-dimethylbutan-1-aminium bromide is unique due to its specific combination of butyl and methyl groups, which confer distinct surfactant properties. Its ability to act as a phase transfer catalyst and its applications in various fields highlight its versatility and importance.
Propiedades
Número CAS |
115984-63-9 |
|---|---|
Fórmula molecular |
C10H24BrN |
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
dibutyl(dimethyl)azanium;bromide |
InChI |
InChI=1S/C10H24N.BrH/c1-5-7-9-11(3,4)10-8-6-2;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VGDQIMGELMAMND-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(C)CCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
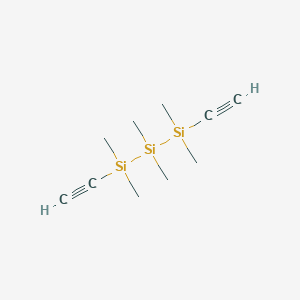
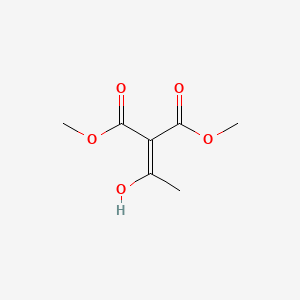

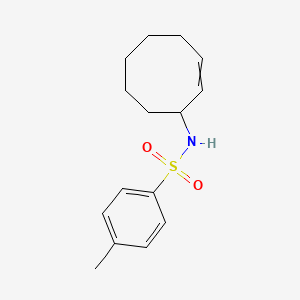
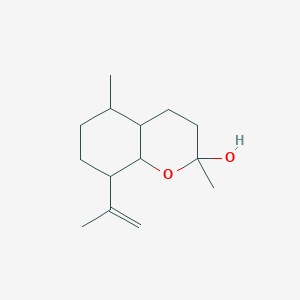
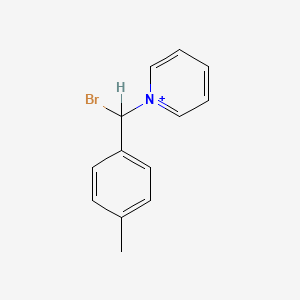
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
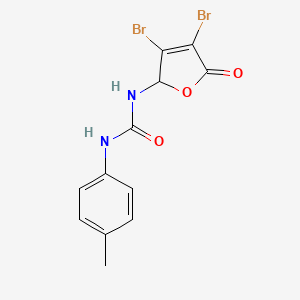
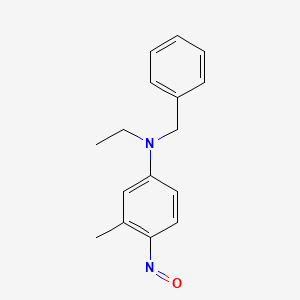
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
